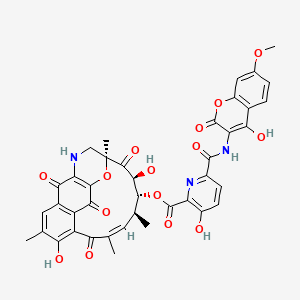
Tannagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tannagine is an organic compound with the chemical formula C21H27NO5. It is a pale yellow crystalline solid with a peculiar odor. This compound is primarily used as an oxidant in organic synthesis, particularly for the selective oxidation of alkyl phenols and alkyl alcohols .
準備方法
Tannagine can be synthesized through the oxidation of a ketoamine compound, such as 2-aminophenyl ketone. Common oxidizing agents used in this process include hydrogen peroxide and benzoyl peroxide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
化学反応の分析
Tannagine undergoes various types of chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions due to its functional groups.
Reduction: Although less common, this compound can be reduced under specific conditions.
Common reagents used in these reactions include hydrogen peroxide, benzoyl peroxide, and other oxidizing agents. The major products formed from these reactions depend on the specific substrates and conditions used.
科学的研究の応用
Tannagine has a wide range of applications in scientific research, including:
Chemistry: Used as an oxidant in organic synthesis for the selective oxidation of various compounds.
Biology: Investigated for its potential use in biological systems due to its oxidizing properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs that require selective oxidation.
作用機序
The mechanism by which Tannagine exerts its effects involves its strong oxidizing properties. It can oxidize various substrates by transferring oxygen atoms, leading to the formation of oxidized products. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
類似化合物との比較
Tannagine can be compared with other oxidizing agents such as:
Hydrogen Peroxide: A common oxidizing agent used in various chemical reactions.
Benzoyl Peroxide: Another oxidizing agent used in organic synthesis.
Potassium Permanganate: A strong oxidizing agent used in both laboratory and industrial applications.
This compound is unique in its selective oxidation capabilities, particularly for alkyl phenols and alkyl alcohols, making it a valuable compound in organic synthesis .
特性
分子式 |
C21H27NO5 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
(1R,9S,10R)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |
InChI |
InChI=1S/C21H27NO5/c1-22-7-6-21-11-15(23)19(26-4)20(27-5)18(21)14(22)8-12-9-16(24-2)17(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3/t14-,18+,21-/m0/s1 |
InChIキー |
YRYHFXJRUQQCBR-HLLQZAQXSA-N |
異性体SMILES |
CN1CC[C@@]23CC(=O)C(=C([C@H]2[C@@H]1CC4=CC(=C(C=C34)OC)OC)OC)OC |
正規SMILES |
CN1CCC23CC(=O)C(=C(C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
![trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate](/img/structure/B14759995.png)






![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)

